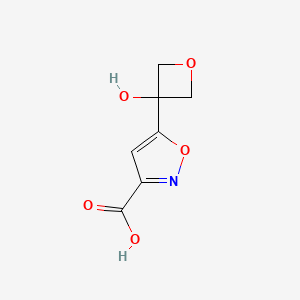

5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid” is a complex organic compound. It seems to contain an oxetane ring, which is a four-membered cyclic ether, and an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “3-(3-hydroxyoxetan-3-yl)benzoic acid” and “4-(3-Hydroxyoxetan-3-yl)benzoic acid” have been synthesized . A common method for synthesizing oxetane-containing compounds involves the reaction of a ketone or aldehyde with a 2-halocarboxylic acid in the presence of a base .

Scientific Research Applications

Organic Synthesis and Chemical Reactions A significant application of derivatives of oxazole, similar to "5-(3-Hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid," is in organic synthesis. For instance, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates demonstrates the utility of triazole-based scaffolds in preparing biologically active compounds and peptidomimetics. This method overcomes challenges associated with the Dimroth rearrangement, showcasing the versatility of oxazole derivatives in complex organic syntheses (Ferrini et al., 2015).

Photooxygenation and Macrolide Synthesis Another fascinating application involves the photooxygenation of oxazoles to activated carboxylates, which are employed in the synthesis of macrolides, including recifeiolide and curvularin. This approach utilizes oxazoles as masked forms of activated carboxylic acids, showcasing their role in the synthesis of complex natural products (Wasserman et al., 1981).

Stability and Spectroscopic Properties Research on the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives highlights the chemical behavior of such compounds. These studies reveal their instability towards hydrolytic ring opening and decarboxylation, providing valuable insights for chemists working with similar oxazole derivatives (Tirla et al., 2021).

properties

IUPAC Name |

5-(3-hydroxyoxetan-3-yl)-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5/c9-6(10)4-1-5(13-8-4)7(11)2-12-3-7/h1,11H,2-3H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIJCQAQBQASMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=NO2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2725919.png)

![3,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2725930.png)

![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3,4-dimethylanilino)prop-2-en-1-one](/img/structure/B2725936.png)

![2,2-difluoro-N-(4-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2725941.png)